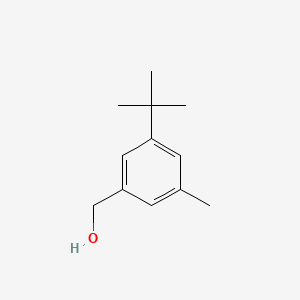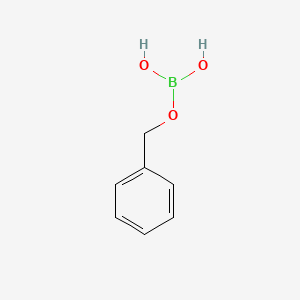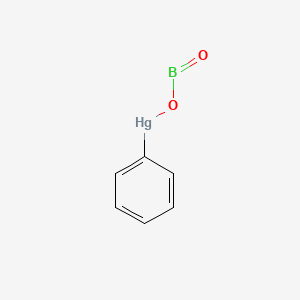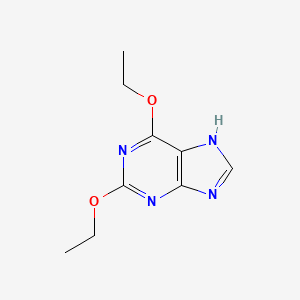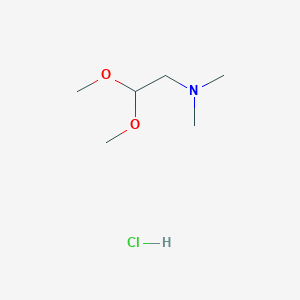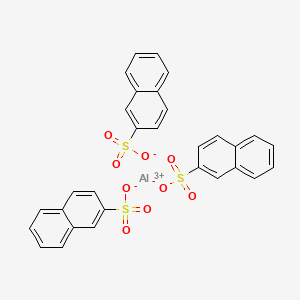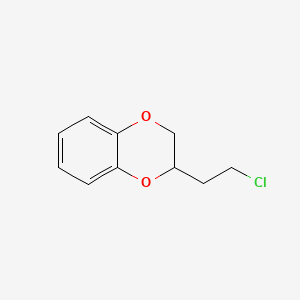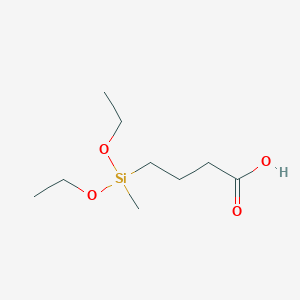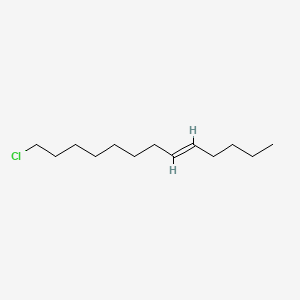
5-Tridecene, 13-chloro-, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tridecene, 13-chloro-, (5Z)- is an organic compound with the molecular formula C13H25Cl It is a chlorinated derivative of tridecene, characterized by the presence of a chlorine atom at the 13th carbon and a double bond in the Z-configuration at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tridecene, 13-chloro-, (5Z)- typically involves the chlorination of 5-Tridecene. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective addition of chlorine at the desired position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 5-Tridecene, 13-chloro-, (5Z)- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts may also be used to enhance the selectivity and efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
5-Tridecene, 13-chloro-, (5Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can remove the chlorine atom, yielding the parent hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 13-chloro-5-tridecen-1-ol, 13-chloro-5-tridecenal, or 13-chloro-5-tridecenoic acid.
Reduction: The major product is 5-Tridecene.
Substitution: Products vary based on the nucleophile used, such as 13-hydroxy-5-tridecene or 13-amino-5-tridecene.
Scientific Research Applications
5-Tridecene, 13-chloro-, (5Z)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research may explore its potential as a pharmacological agent or its effects on biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Tridecene, 13-chloro-, (5Z)- involves its interaction with molecular targets through its chlorinated and unsaturated structure. The chlorine atom can participate in electrophilic interactions, while the double bond can undergo addition reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Tridecene, (5Z)-: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
13-Chlorotridecane: Saturated analog, lacks the double bond, resulting in different reactivity and applications.
5-Tridecene, 13-bromo-, (5Z)-: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
Properties
CAS No. |
71487-17-7 |
|---|---|
Molecular Formula |
C13H25Cl |
Molecular Weight |
216.79 g/mol |
IUPAC Name |
(E)-13-chlorotridec-5-ene |
InChI |
InChI=1S/C13H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h5-6H,2-4,7-13H2,1H3/b6-5+ |
InChI Key |
IKVOAYSYYWFSDI-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCl |
Canonical SMILES |
CCCCC=CCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


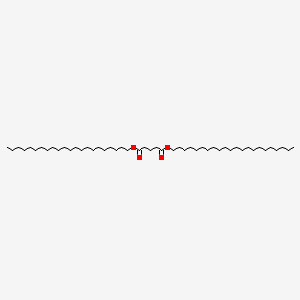
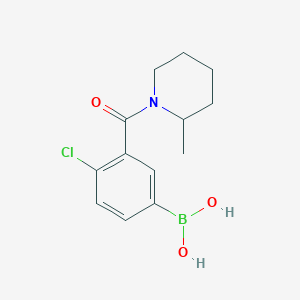

![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
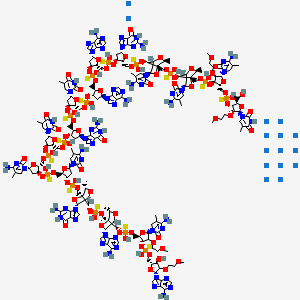
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
